Cas no 1071-30-3 (Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))

Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) 化学的及び物理的性質
名前と識別子
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- Ethanol, 2-(methylamino)-, hydrogen sulfate (ester)
- Ethanol, 2-(methylamino)-, 1-(hydrogen sulfate)
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- インチ: 1S/C3H9NO4S/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H,5,6,7)
- InChIKey: QIFDCILTTXPUSC-UHFFFAOYSA-N
- SMILES: C(OS(O)(=O)=O)CNC
Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7617816-0.1g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.1g |
$176.0 | 2025-03-22 | |
Enamine | EN300-7617816-1.0g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 1.0g |
$584.0 | 2025-03-22 | |
Enamine | EN300-7617816-10.0g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 10.0g |
$2516.0 | 2025-03-22 | |
Enamine | EN300-7617816-0.05g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.05g |
$118.0 | 2025-03-22 | |
Enamine | EN300-7617816-0.5g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.5g |
$457.0 | 2025-03-22 | |
Enamine | EN300-7617816-2.5g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 2.5g |
$1147.0 | 2025-03-22 | |
Enamine | EN300-7617816-0.25g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.25g |
$252.0 | 2025-03-22 | |
Enamine | EN300-7617816-5.0g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 5.0g |
$1695.0 | 2025-03-22 |
Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
Ethanol, 2-(methylamino)-, hydrogen sulfate (ester)に関する追加情報
Recent Advances in the Study of Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) (CAS: 1071-30-3) in Chemical Biology and Pharmaceutical Research
The compound Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) (CAS: 1071-30-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The information presented here is based on a comprehensive review of recent academic literature, industry reports, and technical documents.
Recent studies have highlighted the unique chemical properties of Ethanol, 2-(methylamino)-, hydrogen sulfate (ester), which make it a promising candidate for various pharmaceutical applications. The compound's sulfate ester moiety is particularly noteworthy, as it has been shown to enhance the bioavailability and stability of drug molecules. Researchers have employed advanced synthetic techniques, including enzymatic catalysis and green chemistry approaches, to optimize the production of this compound, ensuring high purity and yield. These advancements are critical for scaling up production for preclinical and clinical studies.
In terms of biological activity, Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) has demonstrated significant potential as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that the compound may interact with specific receptors in the central nervous system, offering therapeutic benefits for neurological disorders such as depression and anxiety. Furthermore, its sulfate ester group has been implicated in improving blood-brain barrier penetration, a key challenge in the development of neuroactive drugs. These findings underscore the compound's versatility and its potential to address unmet medical needs.
Another area of active research involves the application of Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) in targeted drug delivery systems. Recent work has explored its use as a prodrug, where the sulfate ester group can be cleaved by specific enzymes at the target site, releasing the active drug moiety. This approach minimizes systemic toxicity and enhances therapeutic efficacy. For example, studies have shown promising results in cancer therapy, where the compound has been used to deliver cytotoxic agents selectively to tumor tissues. Such innovations highlight the compound's potential to revolutionize drug delivery paradigms.
Despite these promising developments, challenges remain in the clinical translation of Ethanol, 2-(methylamino)-, hydrogen sulfate (ester). Issues such as long-term stability, potential off-target effects, and regulatory hurdles must be addressed to fully realize its therapeutic potential. Ongoing research is focused on optimizing the compound's pharmacokinetic and pharmacodynamic profiles, as well as conducting rigorous safety assessments. Collaborative efforts between academia and industry are essential to accelerate the development of this compound into viable therapeutic agents.
In conclusion, Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) (CAS: 1071-30-3) represents a promising avenue for innovation in chemical biology and pharmaceutical research. Its unique chemical structure and diverse biological activities offer numerous opportunities for drug development, particularly in the areas of neurology and oncology. As research progresses, it is anticipated that this compound will play an increasingly important role in addressing complex medical challenges. Future studies should focus on overcoming existing limitations and exploring new applications to maximize its therapeutic impact.
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